Sauvagine trifluoroacetate salt Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 trifluoroacetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sauvagine trifluoroacetate salt Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 trifluoroacetate salt is a useful research compound. Its molecular formula is C202H346N56O63S and its molecular weight is 4599 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sauvagine, a peptide derived from the skin of the South American frog Phyllomedusa sauvagei, is known for its significant biological activities, particularly in the context of cardiovascular physiology and neurobiology. The compound , Sauvagine trifluoroacetate salt (Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2), exhibits various physiological effects that are critical for understanding its potential therapeutic applications.

Overview of Biological Activity

-

Cardiovascular Effects :

- Sauvagine has been shown to reduce systemic blood pressure in normotensive rats when administered subcutaneously at a dose of 0.5 µg/kg. This effect is mediated through inhibition of anterior pituitary release of prolactin and thyroid-stimulating hormone, indicating a role in the regulation of endocrine functions related to cardiovascular health .

- Neurobiological Effects :

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to sauvagine, when analyzed as trifluoroacetate salts, can exhibit varying degrees of antibacterial activity. The presence of trifluoroacetate as a counterion can affect the antibacterial efficacy of related compounds, although specific data on sauvagine's antimicrobial properties remains limited .

Structure-Activity Relationship

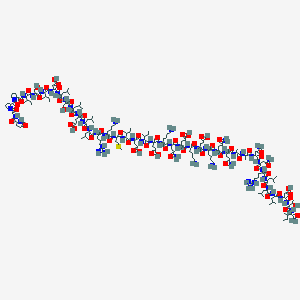

The structure of sauvagine is crucial for its biological activity. The peptide consists of 38 amino acids with specific sequences that confer its pharmacological properties. The trifluoroacetate salt form enhances its solubility and stability, which is essential for biological assays and potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Blood Pressure | Decreases systemic blood pressure | |

| Endocrine Regulation | Inhibits prolactin release | |

| Antibacterial | Variable efficacy depending on counterion |

Research Insights

- A study highlighted that the counterion (trifluoroacetate) can influence the biological activity of synthetic peptides. In particular, it was noted that different salt forms could exhibit distinct pharmacological profiles, which emphasizes the need for careful consideration during drug formulation .

- Another investigation into the interactions of multi-topic receptor surface mimetics with their natural ligands provided insights into how such peptides might interact with cellular receptors, potentially affecting their signaling pathways and biological responses .

Wissenschaftliche Forschungsanwendungen

Neurobiological Research

Sauvagine and its derivatives, including the trifluoroacetate salt form, are primarily studied for their role in modulating the stress response through interactions with corticotropin-releasing factor (CRF) receptors. The following applications highlight its significance:

- CRF Receptor Antagonism : The compound acts as a selective antagonist for the CRF2 receptor subtype, which is crucial in understanding stress-related disorders. Its specificity for CRF2α over CRF1 allows researchers to investigate stress mechanisms with reduced side effects, making it a valuable tool in pharmacological studies aimed at developing treatments for anxiety and depression .

- Modulation of Neurotransmitter Release : Research has shown that infusions of CRF can increase serotonin levels in specific brain regions. Studies involving sauvagine derivatives have demonstrated their ability to modulate this effect, providing insights into serotonin's role in mood regulation and anxiety .

Pharmacological Applications

The pharmacological potential of sauvagine trifluoroacetate salt extends to various therapeutic areas:

- Stress and Anxiety Disorders : Due to its antagonistic properties at CRF receptors, this compound is being explored as a candidate for treating anxiety disorders. By inhibiting CRF signaling pathways, it may help alleviate symptoms associated with chronic stress .

- Pain Management : There is emerging evidence suggesting that CRF receptor antagonists can influence pain pathways. Thus, sauvagine derivatives may offer new avenues for pain management therapies, particularly in conditions exacerbated by stress .

Methodological Advances

The synthesis of sauvagine trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications. This method enhances the purity and yield of the final product, making it suitable for various biological assays .

Case Studies and Research Findings

Several studies have utilized sauvagine trifluoroacetate salt to explore its physiological effects:

- Study on Serotonin Release : A notable experiment demonstrated that pre-treatment with ASV-30 (a related compound) blocked the delayed increases in serotonin levels induced by CRF infusion in rats, indicating a significant interaction between these peptides and neurotransmitter systems .

- Behavioral Studies : Behavioral assays have been conducted to assess the impact of CRF antagonists on anxiety-like behaviors in animal models. Results suggest that these compounds can reduce anxiety responses, supporting their potential therapeutic use .

Data Table: Comparison of Peptides Targeting CRF Receptors

| Compound Name | Receptor Target | Selectivity | Notable Effects |

|---|---|---|---|

| Sauvagine | CRF1 & CRF2 | Non-selective | Modulates stress response |

| ASV-30 (Antisauvagine) | CRF2α | High selectivity | Reduces anxiety-like behaviors |

| D-Phe-CRF | CRF1 | High selectivity | Inhibits ACTH secretion |

| Urocortin | CRF1 & CRF2 | Non-selective | Involved in stress response |

Eigenschaften

IUPAC Name |

5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[4-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[3-hydroxy-2-[[3-methyl-2-[[1-[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCVKEBXPLEGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C202H346N56O63S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4599 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.